4-Chloro-3-nitro-1,5-naphthyridine
Overview
Description
4-Chloro-3-nitro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
3-Nitro-1,5-naphthyridine and its derivatives have been used in regioselective synthesis reactions, notably with chloromethyl phenyl sulfone, to yield hydrogen-substitution products at position 4. This indicates potential applications in organic synthesis and chemical engineering (Grzegożek et al., 1991).
The amination of 3-nitro-1,5-naphthyridines by liquid ammonia/potassium permanganate has been reported, providing a method for producing 4-amino-3-nitro-1,5-naphthyridines. This suggests applications in the development of new aminated compounds (Woźniak et al., 2010).
1,8-Naphthyridine-based sensors have been utilized for the detection of various nitroaromatics like picric acid in aqueous media. This demonstrates potential applications in environmental monitoring and safety (Chahal & Sankar, 2015).
In medicinal chemistry, derivatives of naphthyridines have been synthesized and evaluated as antibacterial agents. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been prepared with different substituents, showing promising antibacterial activity (Matsumoto et al., 1984).
Quantum-chemical studies have been conducted to understand the regioselectivity in the reactions of 3-nitro-1,5-naphthyridines with various reagents, indicating applications in computational chemistry and molecular modeling (Grzegożek & Szpakiewicz, 2005).
Properties
IUPAC Name |
4-chloro-3-nitro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOIXMGDTOEUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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